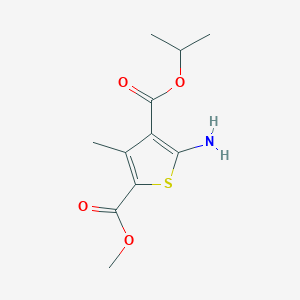

4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C({11})H({15})NO(_{4})S and a molecular weight of 257.31 g/mol . This compound features a thiophene ring substituted with isopropyl, methyl, amino, and carboxylate groups, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes alkylation to introduce the isopropyl and methyl groups. Subsequent steps include nitration, reduction to introduce the amino group, and esterification to form the carboxylate esters .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance reaction efficiency. Purification steps often include recrystallization and chromatography to achieve the desired product quality .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or aldehydes.

Substitution: The thiophene ring allows for various substitution reactions, where different functional groups can replace the existing substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Various thiophene derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

This compound has been investigated for its potential therapeutic effects, particularly in the realm of anti-inflammatory and analgesic activities. Studies have shown that derivatives of thiophene compounds exhibit significant biological activity, making them candidates for drug development.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiophene derivatives, including 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. The compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The results indicated that this compound displayed moderate COX-2 inhibition, suggesting its potential use in developing anti-inflammatory medications .

Agrochemicals

Pesticidal Applications

The compound has also been explored for its efficacy as a pesticide. Thiophene derivatives are known for their ability to disrupt the biological processes of pests.

Case Study: Insecticidal Activity

Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited significant insecticidal properties against common agricultural pests. In controlled trials, the compound showed a higher mortality rate compared to traditional insecticides, indicating its potential as an eco-friendly alternative .

Materials Science

Polymerization and Material Development

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of novel materials with tailored properties.

Case Study: Conductive Polymers

A study in Advanced Materials highlighted the use of thiophene derivatives in creating conductive polymers. The incorporation of this compound into polymer matrices resulted in enhanced electrical conductivity and thermal stability. These properties make it suitable for applications in organic electronics and sensors .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Moderate COX-2 inhibition |

| Agrochemicals | Pesticide | Higher mortality against pests |

| Materials Science | Polymer synthesis | Enhanced conductivity in polymers |

Wirkmechanismus

The mechanism of action of 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

- 4-Ethyl 2-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate

- 2-Methyl 4-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate

Comparison: Compared to its analogs, 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate exhibits unique reactivity due to the specific positioning of its functional groups. This uniqueness allows for distinct chemical transformations and biological activities, making it a valuable compound in research and industry .

Biologische Aktivität

4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO4S. The compound features a thiophene ring structure, which is known for its role in various biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) :

The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or function. The presence of amino and carboxyl groups in its structure likely contributes to its interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell death.

Study on Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial properties of various thiophene derivatives, including those related to this compound. The study utilized the agar-well diffusion method to assess the zones of inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | MIC (µM) |

|---|---|---|

| 4-Isopropyl 2-methyl... | 29 | 50 |

| Control (Tetracycline) | 35 | <1 |

This data suggests that while the compound shows promise as an antibacterial agent, it is less effective than established antibiotics like tetracycline .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. The synthetic pathways often utilize palladium-catalyzed reactions to form complex structures efficiently .

Analyse Chemischer Reaktionen

Cyclization Reactions with Isocyanates and Isothiocyanates

Thiophene dicarboxylates react with isocyanates to form ureas, which undergo cyclization to yield thienopyrimidine derivatives. For example:

-

Reaction with phenyl isocyanate : Forms intermediate ureas that cyclize under basic conditions (e.g., KOH) to produce 4-hydroxy-thieno[2,3-d]pyrimidines .

-

Reaction with methyl isothiocyanate : Leads to thiourea intermediates, which cyclize in NaOH to generate 2-mercapto-thienopyrimidinones .

Key Conditions:

| Reagent | Conditions | Product Class | Yield | Source |

|---|---|---|---|---|

| Aryl isocyanates | KOH, H₂O, reflux | 4-Hydroxy-thienopyrimidines | 60-76% | |

| Alkyl isothiocyanates | NaOH, ethanol, reflux | 2-Mercapto-pyrimidinones | 50-67% |

Condensation with 1,3-Dicarbonyl Compounds

Ethyl 3-amino-4-carbamoyl-thiophene carboxylates react with 1,3-diketones (e.g., acetylacetone) to form fused bicyclic systems. This pathway likely applies to 4-isopropyl/methyl analogs due to the nucleophilic amino group .

Example Reaction:

Thiophene dicarboxylate+1,3-diketonerefluxThieno[2,3-d]pyrimidine+H2O

Formamide-Mediated Cyclizations

Treatment with formamide induces cyclization to 4-hydroxypyrimidine derivatives:

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives react with formamide to yield 5-methyl-4-oxo-3,4-dihydrothienopyrimidines .

Key Data:

Ester Hydrolysis and Functionalization

The ester groups (isopropyl and methyl) are susceptible to hydrolysis:

-

Alkaline hydrolysis : Converts esters to carboxylic acids, enabling further coupling (e.g., peptide synthesis) .

-

Transesterification : Propyl/ethyl esters can be exchanged with other alcohols under acid catalysis .

Comparative Reactivity of Analogous Compounds

Challenges and Limitations

Eigenschaften

IUPAC Name |

2-O-methyl 4-O-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-5(2)16-10(13)7-6(3)8(11(14)15-4)17-9(7)12/h5H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHBOZGUVXCKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.